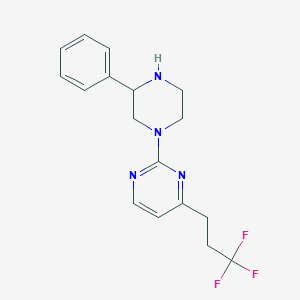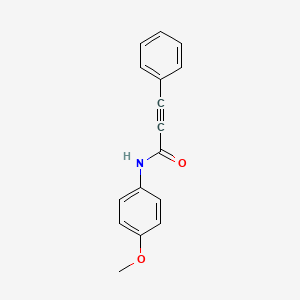
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine (TPPP) is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine is not fully understood, but it is believed to act as a selective serotonin receptor antagonist. It has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has also been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and neurodegeneration. This compound has been found to improve mitochondrial function and reduce oxidative stress, which are involved in the aging process and neurodegenerative diseases.
実験室実験の利点と制限
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine has several advantages for lab experiments. It has a high affinity for the 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in mood, anxiety, and cognition. This compound has also been found to have low toxicity and good bioavailability, which makes it a suitable candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety have not been fully evaluated. This compound also has limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine has significant potential for further research and development. Some future directions for this compound research include studying its effects on other neurotransmitter systems, investigating its potential for the treatment of other neurological and psychiatric disorders, and optimizing its pharmacokinetics and pharmacodynamics for therapeutic use. This compound can also be used as a tool for studying the role of serotonin and dopamine receptors in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
合成法
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine can be synthesized using various methods, including the reaction of 3-phenylpiperazine with 3,3,3-trifluoropropylisocyanate followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine. Another method involves the reaction of 3-phenylpiperazine with 2-chloro-4-(3,3,3-trifluoropropyl)pyrimidine followed by the reaction with sodium azide. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to improve cognitive function and reduce oxidative stress in animal models of these diseases.
特性
IUPAC Name |
2-(3-phenylpiperazin-1-yl)-4-(3,3,3-trifluoropropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)8-6-14-7-9-22-16(23-14)24-11-10-21-15(12-24)13-4-2-1-3-5-13/h1-5,7,9,15,21H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCSNNUMCVLXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)C3=NC=CC(=N3)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
acetate](/img/structure/B5424050.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)


![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424077.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5424091.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424096.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5424108.png)
![N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5424118.png)